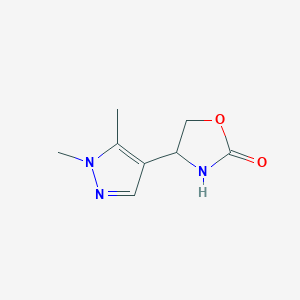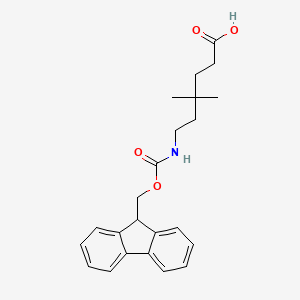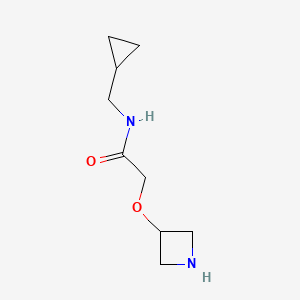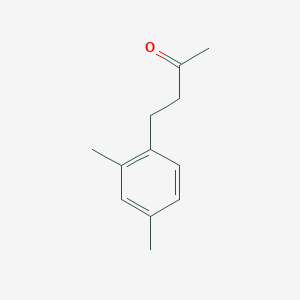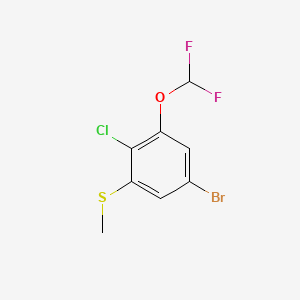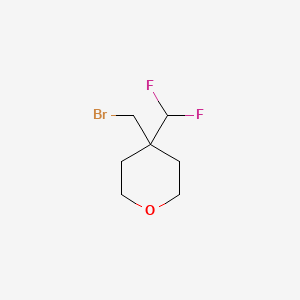
4-(Bromomethyl)-4-(difluoromethyl)oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-4-(difluoromethyl)oxane is an organic compound that features both bromine and fluorine substituents on an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-4-(difluoromethyl)oxane typically involves the halogenation of a precursor oxane compound. One possible route is the bromination of 4-methyl-4-(difluoromethyl)oxane using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction might be carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
For industrial-scale production, continuous flow reactors might be employed to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-4-(difluoromethyl)oxane can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: The difluoromethyl group can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-(azidomethyl)-4-(difluoromethyl)oxane.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or intermediate in the study of biological processes.
Medicine: Potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Use in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-4-(difluoromethyl)oxane depends on its specific application. In biological systems, it might interact with enzymes or receptors, altering their activity. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethyl)-4-(difluoromethyl)oxane
- 4-(Bromomethyl)-4-(trifluoromethyl)oxane
- 4-(Bromomethyl)-4-(fluoromethyl)oxane
Uniqueness
4-(Bromomethyl)-4-(difluoromethyl)oxane is unique due to the presence of both bromine and difluoromethyl groups, which can impart distinct chemical and physical properties
Properties
Molecular Formula |
C7H11BrF2O |
|---|---|
Molecular Weight |
229.06 g/mol |
IUPAC Name |
4-(bromomethyl)-4-(difluoromethyl)oxane |
InChI |
InChI=1S/C7H11BrF2O/c8-5-7(6(9)10)1-3-11-4-2-7/h6H,1-5H2 |
InChI Key |
CJITVDLHSJRICO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CBr)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



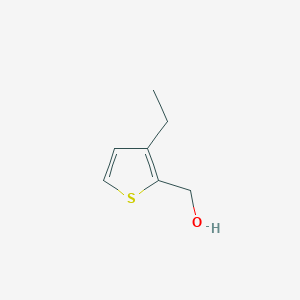
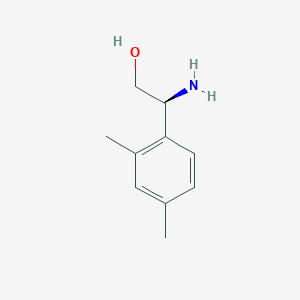
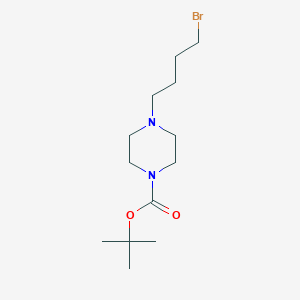
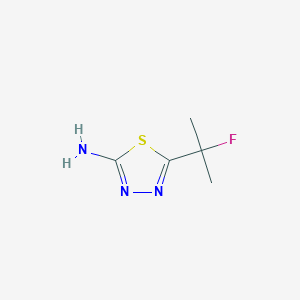
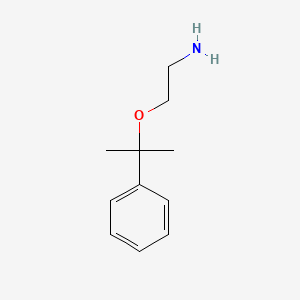
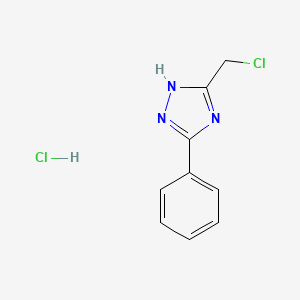
![[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]methanol](/img/structure/B13619116.png)

